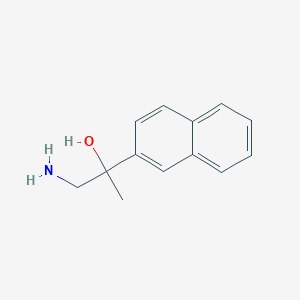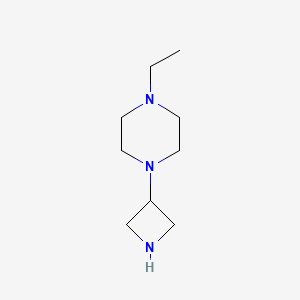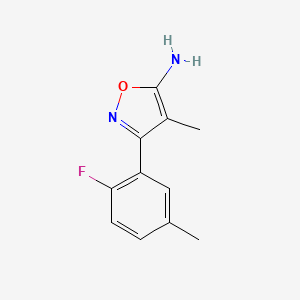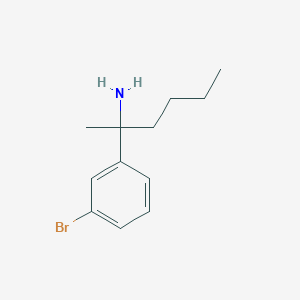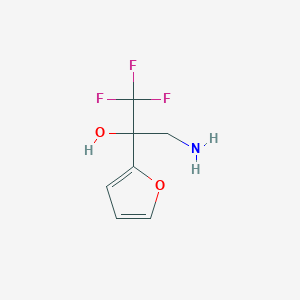
3-Amino-1,1,1-trifluoro-2-(2-furyl)propan-2-ol
Overview
Description
3-Amino-1,1,1-trifluoro-2-(2-furyl)propan-2-ol: is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,1,1-trifluoro-2-(2-furyl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-fluoropropanal with ammonia under controlled conditions to yield the desired product . The reaction typically requires a solvent such as methanol or ethanol and is conducted at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1,1,1-trifluoro-2-(2-furyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
Chemistry: In organic synthesis, 3-Amino-1,1,1-trifluoro-2-(2-furyl)propan-2-ol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other materials with specific properties, such as increased thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism by which 3-Amino-1,1,1-trifluoro-2-(2-furyl)propan-2-ol exerts its effects is primarily through its functional groups. The amino group can form hydrogen bonds, while the trifluoromethyl group can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
3-Amino-1,1,1-trifluoropropan-2-ol: Similar in structure but lacks the furan ring.
1,1,1-Trifluoro-2-propanol: Contains a trifluoromethyl group but lacks the amino and furan functionalities.
3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol: Similar but with a methyl group instead of a furan ring.
Uniqueness: The presence of both the trifluoromethyl group and the furan ring in 3-Amino-1,1,1-trifluoro-2-(2-furyl)propan-2-ol makes it unique compared to other similar compounds.
Properties
IUPAC Name |
3-amino-1,1,1-trifluoro-2-(furan-2-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO2/c8-7(9,10)6(12,4-11)5-2-1-3-13-5/h1-3,12H,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCXFSFFUWXAHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CN)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1528665.png)
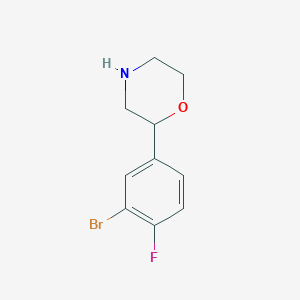

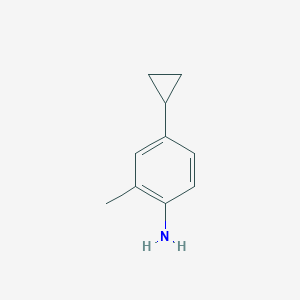
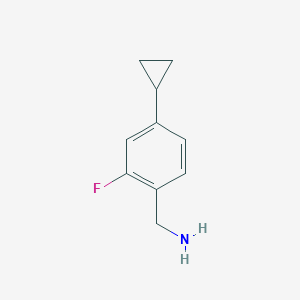
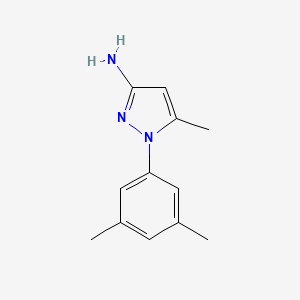
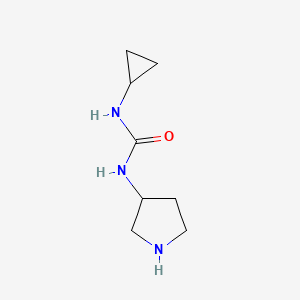
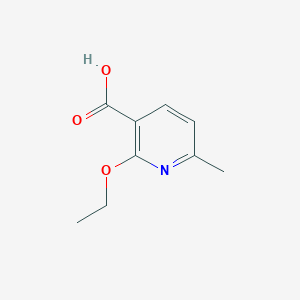
![[1-(2-Methoxyethyl)cyclohexyl]methanamine](/img/structure/B1528677.png)
